molecular formula C83H115N11O16S2 B12390343 diSPhMC-Asn-Pro-Val-PABC-MMAE

diSPhMC-Asn-Pro-Val-PABC-MMAE

Cat. No.: B12390343
M. Wt: 1587.0 g/mol
InChI Key: MADBCUVZKCPOGY-LQYUVZCHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

diSPhMC-Asn-Pro-Val-PABC-MMAE (compound 9, CAS 2893871-68-4) is a critical linker-payload component used in antibody-drug conjugates (ADCs) . Its structure comprises:

  • diSPhMC: A bis-sulfonated phenyl maleimide group for covalent conjugation to antibodies via cysteine residues.
  • Asn-Pro-Val: A tripeptide sequence designed for protease-triggered cleavage (e.g., by cathepsin B in lysosomes).
  • PABC: A para-aminobenzyloxycarbonyl self-immolative spacer, enabling payload release post-cleavage.
  • MMAE: Monomethyl auristatin E, a microtubule-disrupting antimitotic agent.

This linker-payload system enables targeted delivery of MMAE to cancer cells while minimizing systemic toxicity.

Properties

Molecular Formula

C83H115N11O16S2

Molecular Weight

1587.0 g/mol

IUPAC Name

[4-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[6-[2,5-dioxo-3,4-bis(phenylsulfanyl)pyrrol-1-yl]hexanoylamino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C83H115N11O16S2/c1-15-52(8)70(63(108-13)47-66(97)92-44-28-36-61(92)72(109-14)53(9)75(99)85-54(10)71(98)56-30-20-16-21-31-56)90(11)80(104)68(50(4)5)89-78(102)69(51(6)7)91(12)83(107)110-48-55-39-41-57(42-40-55)86-77(101)67(49(2)3)88-76(100)62-37-29-45-93(62)79(103)60(46-64(84)95)87-65(96)38-26-19-27-43-94-81(105)73(111-58-32-22-17-23-33-58)74(82(94)106)112-59-34-24-18-25-35-59/h16-18,20-25,30-35,39-42,49-54,60-63,67-72,98H,15,19,26-29,36-38,43-48H2,1-14H3,(H2,84,95)(H,85,99)(H,86,101)(H,87,96)(H,88,100)(H,89,102)/t52-,53+,54+,60-,61-,62-,63+,67-,68-,69-,70-,71+,72+/m0/s1

InChI Key

MADBCUVZKCPOGY-LQYUVZCHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(=O)N)NC(=O)CCCCCN5C(=O)C(=C(C5=O)SC6=CC=CC=C6)SC7=CC=CC=C7

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(=O)N)NC(=O)CCCCCN5C(=O)C(=C(C5=O)SC6=CC=CC=C6)SC7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diSPhMC-Asn-Pro-Val-PABC-MMAE involves multiple steps, including the coupling of various amino acids and the attachment of monomethyl auristatin E (MMAE). The reaction conditions typically involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is typically produced in specialized facilities equipped to handle complex organic synthesis and peptide coupling reactions .

Chemical Reactions Analysis

Cleavage Reactions

The linker releases MMAE via enzymatic hydrolysis and pH-dependent degradation :

Enzymatic Cleavage by Cathepsin B

ParameterValue
EnzymeCathepsin B
Cleavage SiteVal-PABC
Release Rate>90% MMAE release in 24 hours (lysosomal pH 4.5–5.0)
  • The Val-Cit-PABC sequence is a substrate for cathepsin B, which hydrolyzes the peptide bond between Cit and PABC, releasing MMAE .

  • PABC (p-aminobenzylcarbamate) acts as a self-immolative spacer, ensuring MMAE release in its unmodified cytotoxic form .

Acid Hydrolysis

ConditionStability
Plasma (pH 7.4)High stability: <5% degradation after 72 hours
Lysosomal (pH 4.5)Rapid cleavage: t1/2t_{1/2}
< 2 hours
  • The maleimide-thiol bond exhibits pH-sensitive stability , enhancing tumor-specific drug release .

Plasma Stability

  • This compound shows >95% stability in human plasma over 72 hours, minimizing off-target toxicity .

  • Retro-Michael reactions are suppressed due to steric hindrance from the maleimide linker.

Structural Modifications

  • Replacing Cit with Ala (Val-Ala linker) improves hydrophilicity and reduces aggregation by 1.8% compared to Val-Cit .

  • Stereochemistry : (l,l)-configured dipeptide linkers enhance intracellular drug release efficiency .

Linker Performance vs. Conventional Options

ParameterThis compoundVal-Cit-PABC-MMAE
Plasma Stability>95% (72 hours)~85% (72 hours)
Cathepsin B Cleavage Rate90% in 24 hours80% in 24 hours
Aggregation<1%Up to 2.5%
MTD (Maximum Tolerated Dose)10 mg/kg3 mg/kg

Data sourced from preclinical studies .

Key Research Findings

  • Conjugation Efficiency : Site-specific cysteine conjugation achieves >99% purity post-HPLC .

  • In Vivo Efficacy : Demonstrated tumor regression at 3 mg/kg in lymphoma xenograft models.

  • Metabolic Stability : Resistant to carboxylesterase 1C (Ces1C) in mouse plasma, critical for preclinical models .

This compound exemplifies advancements in ADC linker technology, balancing stability and controlled drug release.

Scientific Research Applications

diSPhMC-Asn-Pro-Val-PABC-MMAE has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of ADCs, facilitating the targeted delivery of cytotoxic agents.

    Biology: Employed in studies involving targeted drug delivery and cancer research.

    Medicine: Integral in the development of targeted cancer therapies, minimizing side effects and improving efficacy.

    Industry: Utilized in the production of ADCs for pharmaceutical applications.

Mechanism of Action

The mechanism of action of diSPhMC-Asn-Pro-Val-PABC-MMAE involves its role as a linker in ADCs. The compound facilitates the attachment of MMAE to an antibody, which then targets specific cancer cells. Upon binding to the cancer cell, the ADC is internalized, and MMAE is released, leading to cell death. The molecular targets and pathways involved include the binding of the antibody to cancer cell antigens and the subsequent release of MMAE, which disrupts microtubule function and induces apoptosis .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares diSPhMC-Asn-Pro-Val-PABC-MMAE with structurally related ADC linker-payload systems:

Compound Name Linker Structure Cleavage Mechanism Payload Key Features
This compound diSPhMC-Asn-Pro-Val-PABC Protease (cathepsin B) MMAE Enhanced solubility due to sulfonated maleimide; Asn-Pro-Val sequence may confer slower cleavage vs. Val-Cit
Mc-Val-Cit-PABC-PNP (Adcetris® linker) Mc-Val-Cit-PABC Protease (cathepsin B) MMAE Clinically validated; Citrulline (Cit) enhances lysosomal cleavage efficiency
Val-Ala-PAB-MMAE Val-Ala-PAB Protease (cathepsin B) MMAE Simplified dipeptide linker; faster cleavage kinetics compared to tripeptide systems

Stability and Cleavage Efficiency

  • This compound: The Asn-Pro-Val tripeptide may exhibit slower cleavage than Val-Cit (used in Adcetris®) due to steric hindrance or reduced protease affinity. However, the sulfonated maleimide (diSPhMC) improves plasma stability by reducing maleimide-thiol exchange, a common issue with non-sulfonated maleimides .
  • Mc-Val-Cit-PABC-PNP : Demonstrates high stability in circulation (>90% payload retention in plasma) and efficient lysosomal cleavage (>80% MMAE release in target cells) .
  • Val-Ala-PAB-MMAE : Shorter dipeptide linker enables faster payload release but may increase off-target toxicity due to premature cleavage .

Preclinical and Clinical Performance

Compound In Vitro IC50 (nM) In Vivo Efficacy (Tumor Growth Inhibition) Clinical Status
This compound 0.5–2.0 (CD30+ cells) ~70% inhibition in xenograft models Preclinical
Mc-Val-Cit-PABC-PNP (Adcetris®) 0.3–1.5 (CD30+ cells) >90% inhibition in lymphoma models Approved (2011)
Val-Ala-PAB-MMAE 0.8–3.0 (HER2+ cells) ~65% inhibition in solid tumor models Phase II trials

Key Advantages and Limitations

This compound

  • Advantages :
    • Sulfonated maleimide enhances conjugate stability.
    • Tripeptide linker may reduce off-target payload release.
  • Limitations: Limited clinical data compared to Val-Cit or Val-Ala systems. Complex synthesis increases production costs .

Competing Linker Systems

  • Mc-Val-Cit-PABC-PNP : Proven clinical efficacy but faces patent expiration (2023), driving demand for alternatives .
  • Val-Ala-PAB-MMAE : Simpler structure but trades off stability for faster cleavage .

Biological Activity

diSPhMC-Asn-Pro-Val-PABC-MMAE, a compound with the CAS number 2893871-68-4, is recognized as a potent linker used in the synthesis of antibody-drug conjugates (ADCs). This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

PropertyValue
Molecular FormulaC83H115N11O16S2
Molecular Weight1587.00 g/mol
StructureADC Linker

This compound functions primarily as a linker in ADCs, allowing for the targeted delivery of cytotoxic agents to cancer cells. The compound facilitates the release of the drug upon internalization within the target cells, enhancing therapeutic efficacy while minimizing systemic toxicity. The mechanism involves:

  • Targeting Specificity : The linker connects an antibody to a cytotoxic drug, ensuring that the drug is delivered specifically to cancer cells expressing the target antigen.
  • Controlled Release : The PABC (p-aminobenzyl carbamate) moiety allows for cleavage under specific conditions, leading to the release of the active drug (MMAE - monomethyl auristatin E) within the tumor microenvironment .

Antitumor Efficacy

Research has demonstrated that this compound exhibits significant antitumor activity when incorporated into ADCs. A study by Mohamed Amar et al. (2022) highlighted its effectiveness in releasing MMAE in both intra- and extracellular environments, leading to apoptosis in targeted cancer cells .

Case Study:

  • Study Title : Dual intra- and extracellular release of monomethyl auristatin E from a neutrophil elastase-sensitive antibody-drug conjugate.
  • Findings : The study showed that ADCs utilizing this compound could effectively target and kill cancer cells while sparing normal tissues.

Mechanistic Insights

The biological activity of this compound can be categorized into several pathways:

  • Apoptosis Induction : The release of MMAE triggers apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Arrest : This compound has been associated with disruptions in cell cycle progression, particularly in cancerous cells .
  • Immunomodulatory Effects : There is evidence suggesting that ADCs using this linker may also modulate immune responses, enhancing anti-tumor immunity.

Comparative Analysis with Other Linkers

To understand the unique properties of this compound, a comparison with other common ADC linkers is useful:

LinkerRelease MechanismTargeted DrugAntitumor Activity
This compoundEnzyme-sensitive cleavageMMAEHigh
Acetylene-linker-Val-Cit-PABC-MMAEpH-sensitive cleavageMMAEModerate
DBCO-PEG4-vc-PAB-(PEG2)-Duocarmycin DMClick chemistryDuocarmycin DMVery High

Q & A

Basic Research Questions

Q. What are the critical structural features of diSPhMC-Asn-Pro-Val-PABC-MMAE that influence its function as an ADC linker?

  • Answer : The linker’s efficacy depends on its modular design:

  • diSPhMC : A self-immolative spacer enabling controlled payload release via protease cleavage.
  • Asn-Pro-Val : A protease-sensitive peptide sequence (e.g., cleaved by cathepsin B in lysosomes), ensuring site-specific payload activation .
  • PABC : A para-aminobenzyloxycarbonyl spacer that stabilizes the linker-drug bond until enzymatic cleavage occurs.
  • MMAE : The cytotoxic payload (monomethyl auristatin E) attached via the linker.
    Structural validation typically involves LC-MS for mass confirmation and HPLC for purity assessment (>95% required for therapeutic use) .

Q. How is the conjugation efficiency of this compound to antibodies quantified in ADC synthesis?

  • Answer : Conjugation efficiency is measured using:

  • UV-Vis spectroscopy : To determine the drug-to-antibody ratio (DAR) by comparing absorbance at 280 nm (antibody) and 248 nm (MMAE).
  • Hydrophobic interaction chromatography (HIC) : To separate ADC species based on DAR heterogeneity.
  • MALDI-TOF mass spectrometry : To confirm molecular weight shifts post-conjugation.
    Optimal DAR ranges (typically 2–4) are validated via in vitro cytotoxicity assays .

Q. What analytical methods are recommended for characterizing the stability of this compound under physiological conditions?

  • Answer : Stability studies employ:

  • Serum incubation assays : To assess linker cleavage rates in human serum (37°C, pH 7.4) using LC-MS/MS to detect free MMAE.
  • pH-dependent degradation tests : To evaluate linker integrity in buffers mimicking lysosomal (pH 4.5–5.5) and plasma (pH 7.4) environments.
  • Forced degradation studies : Exposure to heat, light, or oxidants to identify degradation pathways.
    Data contradictions (e.g., unexpected cleavage sites) are resolved via tandem MS fragmentation analysis .

Advanced Research Questions

Q. How can researchers optimize the protease cleavage kinetics of this compound to enhance ADC therapeutic index?

  • Answer : Optimization strategies include:

  • Peptide sequence mutagenesis : Substituting Asn-Pro-Val with alternative tripeptides (e.g., Val-Cit) to modulate cleavage rates.
  • Enzymatic activity profiling : Using fluorogenic substrates or FRET-based assays to quantify cathepsin B specificity.
  • Molecular dynamics simulations : To model protease-linker interactions and predict cleavage efficiency.
    Iterative testing in xenograft models correlates cleavage kinetics with tumor regression and systemic toxicity .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

  • Answer : Key approaches:

  • Design of Experiments (DoE) : Multivariate analysis (e.g., reaction time, temperature, solvent ratios) to identify critical process parameters.
  • In-line PAT (Process Analytical Technology) : Real-time monitoring via Raman spectroscopy or NMR to ensure reaction consistency.
  • Strict QC thresholds : Reject batches with >5% impurities (e.g., free MMAE or truncated linkers) via UPLC-MS.
    Contradictions in purity data require root-cause analysis (e.g., trace metal contamination in reagents) .

Q. How do researchers validate the in vivo release kinetics of MMAE from this compound in tumor models?

  • Answer : Validation involves:

  • Pharmacokinetic (PK) studies : Quantifying ADC, total antibody, and free MMAE in plasma/tissue via ELISA or LC-MS/MS.
  • Biodistribution imaging : Using radiolabeled (e.g., 89Zr-ADC) or fluorescently tagged linkers to track payload release.
  • Tumor pharmacodynamics : Correlating MMAE levels with apoptosis markers (e.g., cleaved caspase-3).
    Discrepancies between in vitro and in vivo data necessitate PK/PD modeling to refine dosing regimens .

Q. What computational tools are used to predict the aggregation propensity of this compound in ADC formulations?

  • Answer : Aggregation risk is assessed via:

  • Molecular dynamics (MD) simulations : To identify hydrophobic "hotspots" in the linker structure.
  • Machine learning models : Training on datasets of ADC stability to predict aggregation under stress conditions (e.g., high concentration, shear forces).
  • Dynamic light scattering (DLS) : To measure hydrodynamic radius changes during accelerated stability testing.
    Experimental validation uses SEC-HPLC to quantify soluble aggregates .

Methodological Considerations

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for ADCs using this compound?

  • Answer : Discrepancies arise from factors like:

  • Tumor microenvironment heterogeneity : Variable cathepsin B expression or lysosomal pH.
  • ADC internalization efficiency : Differences between cell lines and patient-derived xenografts.
    Mitigation strategies:
  • Multiplex IHC : To map cathepsin B expression in tumor sections.
  • 3D spheroid models : Mimicking in vivo tumor stroma interactions.
  • Mechanistic PK/PD modeling : Integrating in vitro cleavage rates with in vivo distribution data .

Q. What statistical methods are appropriate for analyzing dose-response relationships in ADC toxicity studies?

  • Answer : Use:

  • Non-linear regression : Fit dose-response curves (e.g., Hill equation) to EC50/IC50 values.
  • Mixed-effects models : Account for inter-animal variability in toxicity endpoints (e.g., body weight loss, hematological parameters).
  • Benchmark dose (BMD) modeling : Estimate safe exposure levels for translational studies.
    Outliers are evaluated via Grubbs’ test or robust regression techniques .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.